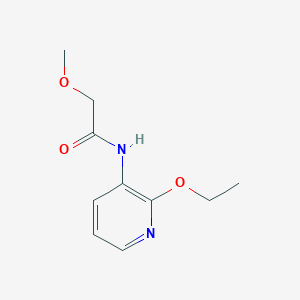

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide

Description

N-(2-Ethoxypyridin-3-yl)-2-methoxyacetamide is a pyridine-derived acetamide featuring a 2-ethoxy substitution on the pyridine ring and a 2-methoxyacetamide group at position 2.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C10H14N2O3/c1-3-15-10-8(5-4-6-11-10)12-9(13)7-14-2/h4-6H,3,7H2,1-2H3,(H,12,13) |

InChI Key |

JUGORUCYOPQGNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide requires strategic disconnection into two primary intermediates: 3-amino-2-ethoxypyridine and 2-methoxyacetic acid (or its activated derivatives). Retrosynthetic cleavage of the amide bond reveals these precursors, enabling modular assembly.

Synthesis of 3-Amino-2-Ethoxypyridine

The introduction of the ethoxy group at the 2-position of pyridine is critical. Two principal routes are documented:

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyridin-3-amine undergoes substitution with sodium ethoxide in ethanol under reflux (80–100°C, 12–24 hours). Catalytic amounts of copper(I) iodide enhance reactivity, achieving yields of 65–75%.

Reaction Conditions

- Substrate : 2-Chloropyridin-3-amine (1.0 equiv)

- Reagent : NaOEt (2.5 equiv), CuI (0.1 equiv)

- Solvent : Ethanol (anhydrous)

- Temperature : 80°C, 18 hours

Directed Ortho-Metalation (DoM)

3-Aminopyridine is treated with LDA (lithium diisopropylamide) at -78°C, followed by quenching with triethyloxonium tetrafluoroborate to install the ethoxy group. This method affords higher regioselectivity (85–90% yield) but requires stringent anhydrous conditions.

Amide Bond Formation Strategies

Coupling 3-amino-2-ethoxypyridine with 2-methoxyacetic acid necessitates activation of the carboxylic acid. Three methodologies are prevalent:

Carbodiimide-Mediated Coupling

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

Conditions :

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

- Base : Triethylamine (TEA, 2.0 equiv)

- Temperature : Room temperature, 12–16 hours

Yield : 80–85%

Mechanistic Insight : EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and enhances efficiency.

Schotten-Baumann Reaction

Reagents : 2-Methoxyacetyl chloride, aqueous NaOH

Conditions :

Limitations : Lower yields due to hydrolysis of the acid chloride in aqueous media.

Optimization and Scalability Considerations

Solvent Selection

Polar aprotic solvents (DMF, DCM) favor carbodiimide-mediated coupling, while ethereal solvents (THF) suit mixed anhydride methods. DMF enhances solubility but complicates purification.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.94 (br s, 1H, NH), 6.86 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H5), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.98 (s, 2H, COCH2O), 3.46 (s, 3H, OCH3), 1.42 (t, J = 7.0 Hz, 3H, CH2CH3).

- HRMS (ESI+) : m/z calculated for C11H15N2O3 [M+H]+: 239.1026; found: 239.1029.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt Coupling | High yield, mild conditions | Costly reagents | 85 | 98 |

| Schotten-Baumann | Rapid reaction | Low yield, hydrolysis risk | 60 | 95 |

| Mixed Anhydride | Scalable, minimal side products | Temperature-sensitive | 75 | 97 |

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the EDCl/HOBt method is optimal due to reproducibility and ease of purification. Continuous flow systems may further enhance throughput by reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be

Biological Activity

N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

This compound features a pyridine ring, which is known for its diverse biological activities, and an acetamide group that may contribute to its pharmacological properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including c-Jun N-terminal kinases (JNK), which are involved in stress signaling pathways. Inhibition of JNK can protect cells from oxidative stress and inflammation, making this compound a potential candidate for treating inflammatory diseases .

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to growth and metabolism. For instance, derivatives of pyridine compounds often interact with insulin-like growth factor receptors, impacting cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative damage in cells.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

| Study | Cell Line | Biological Activity Observed |

|---|---|---|

| HeLa | Inhibition of cell proliferation | |

| HepG2 | Antioxidant activity; reduced oxidative stress markers | |

| L929 | Modulation of inflammatory cytokines |

These findings indicate that the compound may exert significant biological effects on cellular health and inflammation.

Case Studies

- Case Study on Inflammation : A recent study demonstrated that this compound reduced the expression of pro-inflammatory cytokines in L929 fibroblast cells. This suggests a potential application in treating inflammatory disorders .

- Case Study on Cancer Cells : Another investigation into HeLa cells revealed that treatment with this compound led to a decrease in cell viability, indicating its potential as an anti-cancer agent through apoptosis induction.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, compounds with similar structures typically exhibit favorable absorption and distribution characteristics due to their moderate lipophilicity and ability to penetrate cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Pyridine vs. Phenyl Core: The target compound’s pyridine core (vs.

- Substituent Effects : The 2-ethoxy group on pyridine may reduce steric hindrance compared to bulky benzoyl groups in 5d/5e, improving reactivity in coupling reactions .

- Synthetic Complexity : SPRi3 () requires multi-step synthesis (demethylation, acylation), whereas GP1 reactions for 5d/5e offer moderate yields (24–35%) .

Pharmacological and Physicochemical Properties

Solubility and Reactivity

Spectroscopic and Analytical Data

- NMR Trends : In 5d/5e (), methoxy protons resonate at δ ~3.4–3.7 ppm, while aromatic protons appear at δ 6.8–8.0 ppm, consistent with electron-withdrawing substituents .

- HRMS Validation : Analogs like 5d/5e confirm structural integrity via HRMS, a method applicable to the target compound for verifying molecular weight and fragmentation patterns .

Q & A

Q. What synthetic pathways are commonly employed for preparing N-(2-ethoxypyridin-3-yl)-2-methoxyacetamide, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis of pyridine-based acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example, describes a method using alkaline conditions for substitution reactions (e.g., nitro group displacement) and acidic conditions for reductions (e.g., iron powder-mediated nitro-to-amine conversion). For this compound, a plausible route would involve:

Ethoxy group introduction : Reacting 3-aminopyridine with ethylating agents under basic conditions.

Acetamide formation : Condensation of the ethoxypyridine intermediate with methoxyacetyl chloride using a coupling agent like EDCI or DCC.

Key optimizations include temperature control (<60°C to prevent decomposition) and stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine). Purity is ensured via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how do they address isomerism?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR identifies substituents on the pyridine ring (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2). Methoxy protons (δ 3.3–3.5 ppm) and acetamide NH (δ 8.0–8.5 ppm) confirm connectivity.

- 13C NMR resolves carbonyl carbons (δ 165–170 ppm) and pyridine ring carbons (δ 120–150 ppm).

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C11H14N2O3: 245.0932).

Isomerism (e.g., positional ethoxy vs. methoxy groups) is ruled out by comparing experimental data with computational predictions (DFT-based chemical shift calculations) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) evaluate electron density distribution and frontier molecular orbitals. For instance:

- HOMO-LUMO analysis identifies reactive sites; the pyridine ring’s electron-deficient C2/C4 positions are prone to nucleophilic attack.

- Transition state modeling predicts activation barriers for substitutions (e.g., ethoxy group displacement by amines).

Validation involves comparing simulated IR spectra (e.g., carbonyl stretch at ~1665 cm⁻¹) with experimental data .

Q. What strategies resolve contradictory data in cytotoxicity assays for this compound?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC50 variations across cell lines) are addressed by:

Standardized protocols : Uniform cell culture conditions (e.g., DMEM + 10% FBS, 37°C/5% CO2) and exposure times (24–72 hours).

Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS detection clarify mode of action.

Metabolite profiling : LC-MS identifies degradation products that may influence activity.

For example, highlights similar acetamides showing cell line-dependent antimicrobial activity due to efflux pump variability .

Q. How do condensing agents impact the synthesis efficiency of this compound, and what alternatives exist?

- Methodological Answer :

- EDCI/HOBt : Achieves >80% yield but requires anhydrous conditions.

- DMT-MM : Water-compatible, reduces side reactions (e.g., racemization).

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield by 15–20%.

Comparative studies (e.g., TLC monitoring at 0.5-hour intervals) optimize reagent selection. reports a 67% yield for a related compound using iron powder reduction, suggesting reductant choice also affects efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.